molecular formula C16H14N2O2S2 B2536554 3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one CAS No. 307512-27-2

3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B2536554
CAS No.: 307512-27-2
M. Wt: 330.42
InChI Key: UHWZIWBLIDSJDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the condensation reaction between an aldehyde (likely containing the allyl group) and a thiophene-based amine (containing the thieno[2,3-D]pyrimidine scaffold). The sulfanyl group is introduced during this process. Further purification and characterization are essential to obtain a pure product .

Mechanism of Action

Likely involves interactions with biological targets. Based on the synthesized compounds’ evaluation, it exhibits neuroprotective and anti-inflammatory properties . It may modulate pathways related to endoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway . Molecular docking studies suggest favorable interactions with ATF4 and NF-kB proteins .

Future Directions

: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. DOI: 10.1007/s11095-022-03429-1

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-3-8-18-15(19)13-12(9-22-14(13)17-16(18)21)10-4-6-11(20-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWZIWBLIDSJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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